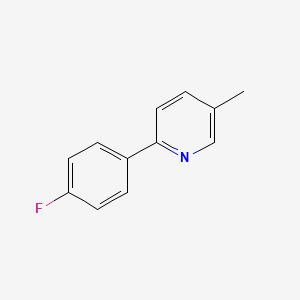

2-(4-Fluorophenyl)-5-methylpyridine

Description

BenchChem offers high-quality 2-(4-Fluorophenyl)-5-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-5-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVYYUKIXFSDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40234448 | |

| Record name | 2-(4-Fluorophenyl)-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85237-65-6 | |

| Record name | 2-(4-Fluorophenyl)-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85237-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)-5-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085237656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-Fluorophenyl)-5-methylpyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWA96KQ36T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of 2-(4-Fluorophenyl)-5-methylpyridine

For: Researchers, scientists, and drug development professionals

Introduction

2-(4-Fluorophenyl)-5-methylpyridine is a heterocyclic organic compound of increasing interest within the fields of medicinal chemistry and materials science. Its structural motif is recognized as a key pharmacophore in various biologically active molecules and as a versatile ligand in the synthesis of photoactive metal complexes, particularly Iridium(III) photocatalysts.[1] An accurate understanding of its fundamental physicochemical properties, such as melting point and appearance, is a prerequisite for its effective utilization in synthesis, quality control, and formulation development. This guide provides a comprehensive overview of these characteristics, supported by experimental protocols and data analysis.

Physicochemical Properties

The physical state and thermal behavior of a compound are critical parameters that influence its handling, storage, and reactivity. For 2-(4-Fluorophenyl)-5-methylpyridine, these properties are well-defined.

Appearance

Under standard laboratory conditions, 2-(4-Fluorophenyl)-5-methylpyridine presents as a white to off-white or light yellow solid .[1][2][3] It is commonly available in the form of a crystalline powder.[1][2] The color may vary slightly depending on the purity of the material, with higher purity samples typically appearing as a brighter white.

Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid phase transitions to the liquid phase. The experimentally determined melting point for 2-(4-Fluorophenyl)-5-methylpyridine is consistently reported within a narrow range.

| Parameter | Value | Source(s) |

| Melting Point | 58-59 °C | ChemicalBook, Sigma-Aldrich[1][2] |

| Melting Point | 61.0 to 65.0 °C | Tokyo Chemical Industry Co., Ltd.[3] |

The slight variation in the reported melting point ranges can be attributed to differences in the purity of the analyzed samples and the specific methodology employed for the determination. A broader melting range is often indicative of the presence of impurities.

Experimental Protocol: Melting Point Determination

The following protocol outlines a standard method for the accurate determination of the melting point of 2-(4-Fluorophenyl)-5-methylpyridine using a capillary melting point apparatus. This self-validating system ensures reproducibility and accuracy.

I. Instrumentation and Materials

-

Melting Point Apparatus: Digital or manual with a calibrated thermometer.

-

Capillary Tubes: Thin-walled, sealed at one end.

-

Sample: 2-(4-Fluorophenyl)-5-methylpyridine, finely powdered.

-

Mortar and Pestle: For sample preparation.

-

Spatula

II. Workflow Diagram

Caption: Workflow for Melting Point Determination.

III. Step-by-Step Procedure

-

Sample Preparation:

-

Place a small amount of 2-(4-Fluorophenyl)-5-methylpyridine on a clean, dry watch glass.

-

If the sample is not already a fine powder, gently grind it to a fine consistency using a mortar and pestle. This ensures uniform heat transfer within the sample.

-

Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of the compound.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 3-4 mm.

-

-

Instrument Setup and Measurement:

-

Set the starting temperature of the melting point apparatus to approximately 10-15°C below the expected melting point (i.e., around 45°C).

-

Insert the loaded capillary tube into the sample holder of the apparatus.

-

Begin heating at a rapid rate (e.g., 5-10°C per minute) until the temperature is about 10°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium to be established between the sample and the heating block.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue to heat slowly and record the temperature at which the last solid particle melts (the completion of melting).

-

The recorded range between the onset and completion of melting is the melting point range of the sample.

-

-

Data Interpretation:

-

A sharp melting point range (≤ 1°C) is indicative of a high-purity sample.

-

A broad melting point range (> 2°C) suggests the presence of impurities, which typically depress and broaden the melting range.

-

Synthesis and Relevance

2-(4-Fluorophenyl)-5-methylpyridine is typically synthesized via a Suzuki coupling reaction between 2-bromo-5-methylpyridine and 4-fluorophenylboronic acid.[1] The purity of the final product from this synthesis is critically assessed using techniques such as melting point determination, alongside spectroscopic methods like NMR and mass spectrometry.

Caption: Synthesis of 2-(4-Fluorophenyl)-5-methylpyridine.

The well-defined melting point of this compound is essential for its application as a ligand in the preparation of Iridium(III) photocatalysts, where stoichiometric accuracy and high purity are paramount for achieving reproducible catalytic activity.

Conclusion

The melting point and appearance of 2-(4-Fluorophenyl)-5-methylpyridine are fundamental physicochemical properties that are critical for its identification, quality assessment, and application in research and development. The compound is a white to off-white crystalline solid with a sharp melting point typically observed in the range of 58-65°C. Adherence to standardized protocols for melting point determination is essential for ensuring the consistency and reliability of experimental data.

References

-

Wikipedia, 4-Methylpyridine, [Link]

- Google Patents, CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound,

-

Wikipedia, 5-Ethyl-2-methylpyridine, [Link]

Sources

solubility of 2-(4-Fluorophenyl)-5-methylpyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2-(4-Fluorophenyl)-5-methylpyridine in Organic Solvents

Abstract

Solubility is a critical physicochemical parameter in the fields of pharmaceutical sciences and drug development, profoundly influencing a compound's bioavailability, formulation, and overall efficacy. This technical guide provides a comprehensive overview of the solubility of 2-(4-Fluorophenyl)-5-methylpyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this guide, written from the perspective of a Senior Application Scientist, focuses on the theoretical principles governing its solubility, predicts its behavior in various organic solvents, and offers a detailed, field-proven experimental protocol for its accurate determination. This document is intended for researchers, scientists, and drug development professionals, providing both the foundational knowledge and the practical steps required to confidently assess the solubility of 2-(4-Fluorophenyl)-5-methylpyridine and similar compounds.

Introduction

In the journey of a drug from discovery to market, understanding its fundamental physical and chemical properties is paramount. Among these, solubility stands out as a key determinant of a drug's performance. Poor solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in the body.[1] Therefore, a thorough characterization of a compound's solubility profile early in the development process is a critical, cost-saving measure.

This guide focuses on 2-(4-Fluorophenyl)-5-methylpyridine, a compound with a molecular structure that suggests its potential use as a ligand in catalysis or as a scaffold in medicinal chemistry.[2] Its solubility in various organic solvents is a crucial piece of information for its synthesis, purification, formulation, and biological testing.

Physicochemical Properties of 2-(4-Fluorophenyl)-5-methylpyridine

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility. The key physicochemical properties of 2-(4-Fluorophenyl)-5-methylpyridine are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H10FN | [2] |

| Molecular Weight | 187.21 g/mol | [2] |

| Appearance | White to off-white solid (powder or crystals) | [2] |

| Melting Point | 58-59 °C | [2][3] |

| Predicted pKa | 4.80 ± 0.25 | [3] |

The molecule's structure, presented below, features a pyridine ring, which is weakly basic, a fluorophenyl group, and a methyl group. The presence of the nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents and protonation in acidic media. The fluorophenyl group adds a degree of lipophilicity and potential for dipole-dipole interactions.

Figure 1: Chemical structure of 2-(4-Fluorophenyl)-5-methylpyridine.

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in chemistry that provides a good starting point for predicting solubility.[4] This principle is based on the idea that substances with similar intermolecular forces are likely to be soluble in one another.

Solvent-Solute Interactions

The dissolution of a solid in a liquid solvent involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall process is energetically favorable if the energy released from the formation of solute-solvent interactions is comparable to or greater than the energy required to break the initial interactions.

For 2-(4-Fluorophenyl)-5-methylpyridine, the following interactions are relevant:

-

Van der Waals forces: Present in all molecules, these are weak, short-range forces that will contribute to the solubility in nonpolar solvents.

-

Dipole-dipole interactions: The polar C-F bond and the pyridine ring create a molecular dipole, allowing for interactions with polar solvents.

-

Hydrogen bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, which will be a significant factor in its solubility in protic solvents like alcohols.

-

Acid-base reactions: As a weak base (predicted pKa of 4.80), 2-(4-Fluorophenyl)-5-methylpyridine can be protonated by acidic solvents or in acidic aqueous solutions, forming a more soluble salt.

Predicted Solubility Profile of 2-(4-Fluorophenyl)-5-methylpyridine

Based on its structure and the theoretical principles discussed above, we can predict the solubility behavior of 2-(4-Fluorophenyl)-5-methylpyridine in different classes of organic solvents.

-

Polar Protic Solvents (e.g., methanol, ethanol, water): The ability of the pyridine nitrogen to accept hydrogen bonds suggests that the compound will have moderate to good solubility in polar protic solvents. Its solubility in water is expected to be low but will increase significantly in acidic aqueous solutions due to the formation of the pyridinium salt.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide): These solvents can engage in dipole-dipole interactions with the solute. Therefore, 2-(4-Fluorophenyl)-5-methylpyridine is expected to have good solubility in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): The presence of the phenyl and methyl groups provides some nonpolar character. However, the polar nature of the pyridine and fluorophenyl groups will likely limit its solubility in highly nonpolar solvents. Moderate solubility may be observed in aromatic solvents like toluene due to potential π-π stacking interactions.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[5] It is a robust and reliable method that involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Rationale for the Shake-Flask Method

This method is preferred for generating definitive solubility data because it allows the system to reach thermodynamic equilibrium, providing a true measure of the compound's solubility under the specified conditions. It is a direct measurement technique and, when performed correctly, yields highly accurate and reproducible results.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, with built-in checks to ensure that equilibrium has been reached.

Materials:

-

2-(4-Fluorophenyl)-5-methylpyridine (solid)

-

Solvent of interest (e.g., methanol, acetonitrile, etc.)

-

Scintillation vials or other suitable containers with tight-fitting caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for concentration measurement.

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of 2-(4-Fluorophenyl)-5-methylpyridine to a vial. An excess is crucial to ensure that a saturated solution is formed. A good starting point is to add enough solid so that undissolved material is clearly visible.

-

Add a known volume of the solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period. To ensure equilibrium is reached, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours).[6] Equilibrium is confirmed when the measured solubility does not change significantly between two consecutive time points.[5]

-

-

Sample Collection and Preparation:

-

After the desired equilibration time, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of 2-(4-Fluorophenyl)-5-methylpyridine.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

-

-

Calculation:

-

Calculate the concentration of the undiluted sample by multiplying the measured concentration by the dilution factor.

-

The resulting concentration is the solubility of 2-(4-Fluorophenyl)-5-methylpyridine in the chosen solvent at the specified temperature.

-

Figure 2: Experimental workflow for the shake-flask solubility determination.

Data Analysis and Interpretation

The data obtained from the HPLC analysis will be in the form of peak areas. These should be converted to concentrations using the calibration curve. The final solubility value should be reported in appropriate units, such as mg/mL or mol/L.

It is good practice to perform the experiment in triplicate to assess the precision of the measurement. The results should be reported as the mean solubility ± standard deviation.

Conclusion

References

-

U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. Available from: [Link]

-

Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Available from: [Link]

-

University of Calgary. Solubility of Organic Compounds. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

University of Malaya. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

World Health Organization. Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-fifth report. Geneva: World Health Organization; 2011. Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS 830.7840. Available from: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available from: [Link]

-

ResearchGate. Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. Available from: [Link]

-

PubChem. 2-[4-(Fluoromethyl)phenyl]pyridine. Available from: [Link]

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

-

arXiv. Predicting solubility curves via a thermodynamic cycle and machine learning. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Santa Monica College. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. Available from: [Link]

-

PubChem. 2-Fluoro-4-iodo-5-methylpyridine. Available from: [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. Available from: [Link]

-

FooDB. Showing Compound 4-Methylpyridine (FDB004424). Available from: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-FLUOROPHENYL)-5-METHYLPYRIDINE | 85237-65-6 [chemicalbook.com]

- 3. 2-(4-FLUOROPHENYL)-5-METHYLPYRIDINE CAS#: 85237-65-6 [m.chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. who.int [who.int]

Whitepaper: The Strategic Utility of the 2-(4-Fluorophenyl)-5-methylpyridine Fragment in Modern Drug Discovery

An In-depth Technical Guide for Drug Discovery Researchers

Abstract: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient pathway to novel lead compounds. This guide delves into the strategic application of the 2-(4-fluorophenyl)-5-methylpyridine scaffold, a fragment that, while not extensively documented, represents a confluence of privileged structural motifs. We will dissect its potential from first principles, outlining its physicochemical characteristics, strategic design considerations for analog synthesis, and a comprehensive, field-proven workflow for its progression from a hypothetical fragment screen to a validated hit. This document serves as a technical manual for researchers, providing not only the "how" but the critical "why" behind each experimental step, ensuring a robust and scientifically rigorous discovery cascade.

The Fragment Rationale: Deconstructing 2-(4-Fluorophenyl)-5-methylpyridine

The selection of fragments for a screening library is a critical decision. The ideal fragment is characterized by low molecular weight, high ligand efficiency, and structural motifs that offer clear vectors for chemical elaboration. 2-(4-Fluorophenyl)-5-methylpyridine embodies these principles through its constituent parts.

-

The Pyridine Core: As a bioisostere of a phenyl ring, the pyridine moiety offers a critical advantage: the nitrogen atom acts as a hydrogen bond acceptor, providing a handle for specific, directional interactions within a protein binding pocket. Its aromatic nature allows it to participate in π-stacking and other non-covalent interactions.

-

The 5-Methyl Group: This small alkyl group serves two primary purposes. First, it can probe small hydrophobic pockets, contributing to binding affinity. Second, and more critically, it provides a defined vector for future chemical modification, allowing for exploration of the surrounding chemical space without fundamentally altering the core scaffold's binding mode.

-

The 4-Fluorophenyl Moiety: The fluorine atom is a versatile tool in medicinal chemistry. Its introduction can block metabolic oxidation at the para-position, thereby improving pharmacokinetic properties. Furthermore, its high electronegativity can modulate the electronics of the phenyl ring and potentially lead to favorable interactions, such as with backbone amides or other polarized groups in the target protein.

Physicochemical Profile and "Rule of Three" Compliance

A fragment's utility is intimately tied to its physicochemical properties. The "Rule of Three" provides a useful guideline for properties that correlate with successful fragment hits. Let's analyze our core fragment:

| Property | Value | "Rule of Three" Guideline | Compliance |

| Molecular Weight (MW) | 173.20 g/mol | ≤ 300 g/mol | Yes |

| Calculated LogP (cLogP) | 2.5 - 3.0 | ≤ 3 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 3 | Yes |

| Hydrogen Bond Acceptors | 1 (Pyridine N) | ≤ 3 | Yes |

| Rotatable Bonds | 1 | ≤ 3 | Yes |

This profile confirms that 2-(4-fluorophenyl)-5-methylpyridine is an ideal starting point for an FBDD campaign, possessing the requisite simplicity and physicochemical properties for efficient binding and subsequent optimization.

Synthesis and Analog Design Strategy

A robust and flexible synthetic route is paramount for executing a successful fragment-to-lead campaign. The primary method for synthesizing the 2-phenylpyridine core is the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning methodology prized for its reliability and functional group tolerance.

Core Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of the parent fragment.

Objective: To couple 2-chloro-5-methylpyridine with 4-fluorophenylboronic acid.

Materials:

-

2-chloro-5-methylpyridine

-

4-fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

Catalyst Pre-formation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq) in anhydrous 1,4-dioxane. Stir for 15 minutes at room temperature. The formation of the active Pd(0) catalyst is often visually indicated by a color change.

-

Reaction Assembly: To the catalyst mixture, add 2-chloro-5-methylpyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water. The biphasic mixture is crucial for dissolving both the organic and inorganic reagents.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Strategic Analog Design: Exploring Chemical Space

The true power of FBDD lies in the rapid, data-driven exploration of analogs. The synthetic route above is readily adaptable.

DOT Diagram: Analog Design Strategy

Caption: Strategic vectors for analog development from the core fragment.

Biophysical Screening and Hit Validation Cascade

Identifying low-affinity fragment binders requires highly sensitive biophysical techniques. A multi-step cascade is essential to eliminate false positives and confirm that binding occurs at a site of interest.

Primary Screen: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in mass on a sensor chip surface, allowing for real-time detection of binding events.

Workflow:

-

Target Immobilization: Covalently attach the purified target protein to a sensor chip (e.g., a CM5 chip via amine coupling).

-

Fragment Library Screen: Inject a solution containing a high concentration (typically 100-500 µM) of 2-(4-fluorophenyl)-5-methylpyridine over the sensor surface.

-

Data Analysis: A binding event is detected as a change in response units (RU). The key output is a simple "yes/no" binding response. The kinetics of fragment binding (fast on/fast off) are often characteristic.

Trustworthiness Check: The SPR response must be dose-dependent. A re-test of the fragment at multiple concentrations should show an increasing RU signal with increasing concentration.

Orthogonal Validation: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides direct evidence of binding and can offer structural information about the binding site. Ligand-observed NMR experiments are most common for FBDD.

Workflow: Saturation Transfer Difference (STD) NMR

-

Sample Preparation: Prepare a sample containing the target protein (10-20 µM) and the fragment hit (100-200 µM) in a deuterated buffer.

-

Experiment: Acquire two spectra. In the "on-resonance" spectrum, the protein is selectively saturated with radiofrequency pulses. In the "off-resonance" spectrum, the irradiation is applied where no protein signals exist.

-

Data Analysis: Subtract the "on-resonance" from the "off-resonance" spectrum. Protons on the fragment that are in close contact with the saturated protein will receive saturation, leading to a decrease in their signal intensity. The resulting "difference spectrum" will only show signals from the binding fragment.

Causality: A positive result in both SPR and STD-NMR provides high confidence that the fragment is a true binder, as the two techniques rely on different physical principles (mass change vs. magnetization transfer).

DOT Diagram: Hit Validation Workflow

The 2-Arylpyridine Scaffold: A Privileged Architecture for Next-Generation Agrochemicals

Executive Summary

The 2-arylpyridine motif represents a "privileged structure" in modern agrochemical discovery, serving as a critical bioisostere for the biphenyl scaffold found in numerous fungicides and herbicides. By replacing a phenyl ring with a pyridine moiety, medicinal chemists can modulate lipophilicity (LogP), enhance aqueous solubility, and alter metabolic susceptibility without disrupting the core binding geometry.

This guide provides a technical roadmap for exploring 2-arylpyridines. It moves beyond basic synthesis to compare robust cross-coupling methodologies against emerging C-H activation strategies, details the pharmacophoric relevance of this scaffold in Succinate Dehydrogenase Inhibitor (SDHI) fungicides, and offers validated protocols for library generation.

The Chemical Rationale: Bioisosterism & Physicochemical Control

The transition from a biphenyl to a 2-arylpyridine core is rarely accidental; it is a calculated move to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of an agrochemical candidate.

Pyridine vs. Benzene: The Stability Paradox

While structurally similar, the electronic deficiency of the pyridine ring (due to the electronegative nitrogen) fundamentally alters the molecule's behavior compared to a biphenyl system.

| Property | Biphenyl Core | 2-Arylpyridine Core | Impact on Agrochemical Design |

| Electronic Nature | Electron-rich (pi-donor) | Electron-deficient (pi-acceptor) | Alters pi-stacking interactions in the target protein pocket. |

| Lipophilicity (LogP) | High (Hydrophobic) | Moderate (Lower LogP) | Improves systemicity (xylem mobility) in plants. |

| Metabolic Stability | Prone to oxidative metabolism (CYP450) | Ring carbons are less prone to oxidation | Increases persistence in the field; reduces degradation rates. |

| Solubility | Low aqueous solubility | Improved aqueous solubility | Facilitates formulation (SC, EC) and uptake. |

| H-Bonding | None (Hydrophobic only) | H-Bond Acceptor (Pyridyl N) | Creates new binding vectors (e.g., with serine/tyrosine residues). |

Expert Insight: In SDHI design, the pyridine nitrogen often serves as a critical anchor point, accepting hydrogen bonds from the protein backbone that a phenyl ring cannot, thereby increasing potency by orders of magnitude.

Synthetic Methodologies: Reliability vs. Efficiency

Accessing the 2-arylpyridine scaffold requires choosing between the reliability of traditional cross-coupling and the atom-economy of modern C-H activation.

Pathway Analysis

The following diagram illustrates the decision matrix for synthesizing 2-arylpyridines.

Figure 1: Comparative workflow for 2-arylpyridine synthesis. Pathway A is preferred for late-stage diversification; Pathway B is ideal for scaffold hopping and library expansion.

Agrochemical Utility: The SDHI Case Study

Succinate Dehydrogenase Inhibitors (SDHIs) target Complex II of the fungal mitochondrial respiratory chain. The 2-arylpyridine motif is increasingly explored to replace the traditional amide-linked hydrophobic tails found in older SDHIs like Boscalid.

Mode of Action & Binding

The SDHI binding pocket (ubiquinone reduction site) is a hydrophobic crevice. The 2-arylpyridine scaffold functions as a "biaryl clamp."

-

The Proximal Ring (Pyridine): Often mimics the amide linker or binds near the H-site (histidine/tyrosine).

-

The Distal Ring (Aryl): Extends into the hydrophobic pocket, blocking ubiquinone access.

-

The Twist: The single bond between the rings allows a non-planar conformation (approx. 30-40° torsion angle), which is critical for inducing the conformational change in the enzyme required for high-affinity binding.

Figure 2: Pharmacophore model showing how the 2-arylpyridine scaffold disrupts fungal respiration.

Experimental Protocols

Protocol A: Robust Suzuki-Miyaura Coupling (Standard)

Use this for generating high-purity leads for SAR.

Reagents:

-

2-Bromo-5-(trifluoromethyl)pyridine (1.0 eq)

-

4-Chlorophenylboronic acid (1.2 eq)

-

Pd(dppf)Cl2[1]·DCM (0.05 eq)

-

K2CO3 (2.0 M aqueous solution, 3.0 eq)

-

1,4-Dioxane (0.2 M concentration)

Procedure:

-

Charge: In a nitrogen-purged vial, combine the halopyridine, boronic acid, and Pd catalyst.

-

Solvate: Add degassed 1,4-dioxane and the aqueous K2CO3.

-

Reaction: Seal and heat to 90°C for 4 hours. Note: Monitoring by LC-MS should show <5% starting material.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine (x2). Dry organic layer over MgSO4.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Direct C-H Arylation (Green/Exploratory)

Use this for rapid library expansion where boronic acids are unavailable.

Reagents:

-

Aryl iodide (1.5 eq)

-

Pd(OAc)2 (0.05 eq)

-

Ag2CO3 (1.0 eq) - Acts as oxidant and base

-

Pivalic acid (0.3 eq) - Critical proton shuttle

Procedure:

-

Mix: Combine all solids in a pressure tube.

-

Solvent: Add anhydrous toluene.

-

Activation: Heat to 110°C for 16 hours.

-

Filtration: Filter through a Celite pad to remove silver salts (Critical step to prevent instrument clogging).

-

Isolation: Concentrate and purify via prep-HPLC.

Lead Optimization Strategy (SAR)

When optimizing the 2-arylpyridine scaffold, systematic substitution is required to balance potency with metabolic stability.

| Position | Modification | Effect on Activity | Rationale |

| Pyridine C3 | -CF3, -Cl | Increases | Steric bulk forces the biaryl twist, improving fit in the hydrophobic pocket. |

| Pyridine C5 | -F, -CN | Variable | Modulates pKa of the nitrogen; -CN improves metabolic stability. |

| Aryl Para | -O-CF3, -Cl | Increases | Extends reach into the deep hydrophobic region of the binding site. |

| Aryl Ortho | -Me, -F | Decreases | Often creates too much steric clash with the pyridine ring, preventing binding. |

Self-Validating Check: If the LogP exceeds 4.5, the compound will likely suffer from poor translocation in the plant (phloem immobility). Introduce polar groups (e.g., -OMe) on the aryl ring to correct.

References

-

Grygorenko, O. O., et al. (2020). Synthesis of 2-Arylpyridines via Photoredox-Induced Meerwein Arylation. PubMed. Link

-

Luo, Y., & Hu, Y. (2006).[4] Synthesis and antifungal activity of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives. PubMed. Link

-

Baloch, M., et al. (2012).[5] Simple Access to 2-Arylpyridines via Sequential Palladium-Catalysed Direct Arylation. ChemistryViews. Link

-

Zhang, P., et al. (2019).[6] Design, Synthesis, and Structure-Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides. Journal of Agricultural and Food Chemistry. Link

-

Ackerman-Biegasiewicz, L., et al. (2023).[3] Regioselective Catalytic Direct Arylation of Pyridine N-Oxides for Agrochemical Discovery. Journal of the American Chemical Society.[7] Link[3]

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and antifungal activity of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistryviews.org [chemistryviews.org]

- 6. Design, Synthesis, and Structure-Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

safety and handling information for 2-(4-Fluorophenyl)-5-methylpyridine

[1]

Executive Summary & Chemical Identity

Target Audience: Medicinal Chemists, Process Safety Engineers, and Photoredox Catalysis Researchers.

2-(4-Fluorophenyl)-5-methylpyridine (CAS: 85237-65-6) is a critical cyclometalating ligand used predominantly in the synthesis of Iridium(III) photocatalysts (e.g., for photoredox catalysis) and as a scaffold in medicinal chemistry.[1] While often categorized generically alongside other pyridine derivatives, its specific fluorinated motif and application in transition metal catalysis demand precise handling to maintain ligand purity and ensure operator safety.

This guide moves beyond generic SDS data, integrating practical "bench-level" insights for the safe manipulation, storage, and disposal of this compound.

Chemical Identification Table

| Parameter | Technical Detail |

| CAS Number | 85237-65-6 |

| Synonyms | p-F(Me)ppy; 5-Methyl-2-(4-fluorophenyl)pyridine |

| Molecular Formula | C₁₂H₁₀FN |

| Molecular Weight | 187.21 g/mol |

| Physical State | White to off-white crystalline solid or powder |

| Melting Point | 58–65 °C (Solid at Room Temp) |

| Boiling Point | ~285 °C (Predicted) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Low solubility in water |

Hazard Identification & Toxicology (GHS Standards)

Classification based on CLP/GHS Regulation (EC) No 1272/2008 and OSHA HCS 2012.[1]

Core Hazards

Signal Word: WARNING

| Hazard Class | Category | H-Code | Hazard Statement |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2][3] |

| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[2][3][4][5][6] |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1][2][3][4][5] |

Toxicological Context (Read-Across Analysis)

While specific LD50 data for this exact CAS is limited, structural analogs (fluorinated phenylpyridines) suggest the following:

-

Acute Toxicity: Likely low to moderate. However, its metabolic precursors (e.g., methylpyridines) can exhibit neurotoxicity. Treat ingestion as potentially harmful.[2][3][5]

-

Fluorine Hazard: In the event of thermal decomposition (fire), this compound releases Hydrogen Fluoride (HF) , a systemic poison and severe corrosive.

-

Sensitization: No specific data; however, pyridine derivatives are known sensitizers. Minimizing dermal contact is mandatory.[3]

Storage & Stability Protocols

Critical for maintaining catalytic efficiency.

Authoritative Note: Leading suppliers (e.g., Strem) classify this ligand as Air Sensitive . While not pyrophoric, prolonged exposure to atmospheric oxygen and moisture can degrade the pyridine ring or lead to N-oxide formation, potentially poisoning downstream catalytic cycles.

Storage Hierarchy

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).

-

Temperature: Ambient (Room Temperature) is generally acceptable, but 2–8 °C is recommended for long-term storage (>6 months) to prevent slow oxidation.

-

Container: Amber glass vials with PTFE-lined septa or caps. Avoid prolonged storage in plastics that may leach plasticizers into the lipophilic solid.

Safe Handling & Experimental Workflow

Designed to prevent exposure and cross-contamination.

Engineering Controls

-

Primary: All weighing and transfer operations must be conducted inside a Chemical Fume Hood .

-

Secondary: For high-purity catalytic work, handling inside a Glovebox (N₂ atmosphere) is preferred to protect the ligand from air/moisture.

Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical splash goggles (ANSI Z87.1).

-

Hands: Nitrile gloves (minimum thickness 0.11 mm). Note: For solution-phase handling (e.g., in DCM), double-gloving or using laminate (Silver Shield) gloves is recommended due to rapid permeation of chlorinated solvents.[1]

-

Respiratory: If handling large quantities of powder outside a hood (not recommended), use a NIOSH N95 or P100 particulate respirator.

Experimental Workflow Diagram

This diagram outlines the decision logic for handling the solid versus solution phase.

Caption: Figure 1. Standard Operating Procedure (SOP) flow for handling 2-(4-Fluorophenyl)-5-methylpyridine from receipt to disposal.

Emergency Response Procedures

Self-validating protocols for accidents.

Fire Fighting (The HF Risk)[1]

-

Hazard: Thermal decomposition produces Hydrogen Fluoride (HF) , Carbon Oxides (COx), and Nitrogen Oxides (NOx).

-

Action:

Accidental Release (Spill)[1]

-

Solid Spill:

-

Dampen the solid slightly with an inert solvent (e.g., heptane) to prevent dust formation if it can be done safely, or use a HEPA-filter vacuum.

-

Scoop into a sealable waste container.

-

Wipe surface with a mild soapy solution.[2]

-

-

Skin Exposure:

-

Wash immediately with soap and water for 15 minutes.

-

If redness persists, seek medical attention.[2] Note: Unlike pure HF, this compound does not require Calcium Gluconate gel unless decomposed.

-

Emergency Logic Tree

Caption: Figure 2. Decision logic for emergency response, prioritizing HF mitigation during fire events.

Waste Management & Environmental Compliance

Classification: Hazardous Chemical Waste. RCRA Code: Not specifically listed, but must be treated as D001 (Ignitable) if in flammable solvent or generally as toxic organic waste.

Disposal Protocol

-

Segregation: Do not mix with strong oxidizers or acids. Segregate into "Halogenated Organic Waste" streams due to the Fluorine atom.

-

Method: High-temperature incineration equipped with a scrubber is mandatory .

-

Reasoning: Incineration ensures destruction of the pyridine ring. The scrubber is required to neutralize the HF gas generated during combustion.

-

-

Prohibition: Never dispose of down the drain. This compound is toxic to aquatic life (Category Acute 3/Chronic 3 implied by structure).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737403, 2-Fluoro-4-methylpyridine (Analogous Structure Safety Data).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and fluorinated aromatics hazard classification. Retrieved from [Link][1]

Sources

- 1. 2-(4-FLUOROPHENYL)-5-METHYLPYRIDINE | 85237-65-6 [chemicalbook.com]

- 2. lobachemie.com [lobachemie.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 2-Arylpyridine Scaffold: Technical Guide to 2-(4-Fluorophenyl)-5-methylpyridine Analogs

Executive Summary

This technical guide analyzes the chemical space, synthetic pathways, and pharmacological utility of 2-(4-fluorophenyl)-5-methylpyridine and its structural analogs. As a representative of the 2-arylpyridine class, this scaffold serves as a "privileged structure" in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs (e.g., Etoricoxib) and serving as a critical probe for CNS targets like mGluR5 and GABA-A receptors. This document provides validated synthetic protocols, detailed Structure-Activity Relationship (SAR) insights, and metabolic stability profiles for researchers engaged in lead optimization.

Structural Significance & Pharmacophore Analysis[1][2]

The 2-(4-fluorophenyl)-5-methylpyridine molecule is not merely a chemical intermediate; it represents a finely tuned balance of lipophilicity, metabolic stability, and electronic distribution.

The "Biaryl Twist" and Binding

Unlike planar systems, the steric interaction between the pyridine protons (H3) and the phenyl ring creates a non-planar torsion angle (~30–40°). This "twist" is critical for fitting into hydrophobic pockets of enzymes like COX-2, where planarity often leads to reduced selectivity against COX-1.

The Fluorine Effect (Position 4'-F)

-

Metabolic Blocking: The para-fluorine atom blocks Cytochrome P450-mediated hydroxylation at the most reactive phenyl position, significantly extending half-life (

). -

Electronic Modulation: Fluorine exerts a strong inductive electron-withdrawing effect (-I), lowering the electron density of the phenyl ring without introducing the steric bulk of a chlorine or methyl group.

The 5-Methyl "Handle"

The methyl group at position 5 of the pyridine ring serves two distinct roles:

-

Hydrophobic Interaction: It fills small lipophilic sub-pockets (e.g., Val/Leu residues) in target proteins.

-

Metabolic Soft Spot: It is a primary site for metabolic oxidation (benzylic oxidation) to the carboxylic acid, often serving as a clearance mechanism or a handle for further derivatization (prodrug design).

Synthetic Methodologies

The construction of the 2-arylpyridine core relies heavily on palladium-catalyzed cross-coupling. While C-H activation is emerging, Suzuki-Miyaura coupling remains the industry standard for reliability and scalability.

Validated Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-(4-fluorophenyl)-5-methylpyridine from 2-bromo-5-methylpyridine.

Reaction Scheme:

Materials & Reagents Table

| Reagent | Equiv. | Role | Notes |

| 2-Bromo-5-methylpyridine | 1.0 | Electrophile | Commercially available; limiting reagent. |

| 4-Fluorophenylboronic acid | 1.2 | Nucleophile | Excess ensures complete conversion. |

| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 | Catalyst | Bidentate ligand prevents Pd black formation; robust to air. |

| K₂CO₃ (2M aq.) | 3.0 | Base | Activates the boronic acid to the boronate species. |

| 1,4-Dioxane | N/A | Solvent | High boiling point; miscible with water. |

Step-by-Step Workflow

-

Degassing (Critical): Charge a reaction vessel with 1,4-dioxane. Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (prevents homocoupling of boronic acid).

-

Reagent Addition: Add the aryl bromide, boronic acid, and palladium catalyst to the vessel under an inert atmosphere.

-

Activation: Add the degassed aqueous K₂CO₃ solution.

-

Reaction: Seal the vessel and heat to 90–100°C for 4–12 hours. Monitor via LC-MS (Target Mass: ~187.2 Da [M+H]+).

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The pyridine nitrogen makes the product slightly polar; expect elution around 10–20% EtOAc.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing this scaffold, comparing the traditional Suzuki route against modern C-H activation methods.

Figure 1: Comparative synthetic routes. Route A (Suzuki) is preferred for industrial scalability due to higher regiocontrol.

Medicinal Chemistry & SAR Applications

The 2-(4-fluorophenyl)-5-methylpyridine scaffold is a versatile template. Modifications at specific positions yield distinct pharmacological profiles.[2]

Case Study: COX-2 Inhibition (Etoricoxib Analogs)

The 2-arylpyridine moiety mimics the vicinal diaryl structure required for COX-2 selectivity.

-

Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor for Arg120 or Tyr355 in the COX-2 active site.

-

Key Derivative: Replacement of the 5-methyl group with a slightly larger, polar group (e.g., methylsulfone or sulfonamide on the phenyl ring) drastically increases potency.

-

SAR Insight: The 4-fluoro group is essential. Removing it decreases potency by ~5-fold; replacing it with a bulky group (e.g., -OMe) destroys selectivity due to steric clash with the channel.

Case Study: mGluR5 Antagonists

Negative Allosteric Modulators (NAMs) of mGluR5 often feature an aryl-alkyne-pyridine or diaryl-pyridine motif.

-

Role of 5-Methyl: In mGluR5 ligands, the 5-methyl group restricts rotation, locking the biaryl system into a bioactive conformation.

-

Bioisosteres: The 5-methyl group is often replaced by a cyano (-CN) group to improve metabolic stability while maintaining similar steric volume.

SAR Decision Matrix

The following diagram maps the structural modifications and their biological consequences.

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical modification sites for lead optimization.

Physicochemical Properties & ADME

Understanding the "drug-like" properties of this scaffold is essential for successful development.

Metabolic Stability Profile

-

Primary Risk: The benzylic carbon (5-methyl) is susceptible to CYP450-mediated oxidation.

-

Pathway:

.

-

-

Mitigation Strategy: If half-life is too short, replace the methyl group with a trifluoromethyl (-CF₃) or cyclopropyl group. These maintain the hydrophobic bulk but block oxidation.

Lipophilicity (LogP)

-

Calculated LogP (cLogP): ~3.2 – 3.5.

-

Implication: This value is ideal for CNS penetration (Blood-Brain Barrier crossing) but borders on poor solubility. Formulation usually requires salt formation (e.g., Hydrochloride or Methanesulfonate salts) utilizing the basic pyridine nitrogen (pKa ~5.2).

Data Summary Table

| Property | Value/Description | Impact on Development |

| Molecular Weight | 187.21 g/mol | Fragment-like; allows room for derivatization. |

| H-Bond Acceptors | 2 (N, F) | Good interaction with receptor backbones. |

| H-Bond Donors | 0 | High membrane permeability. |

| Rotatable Bonds | 1 | Low entropic penalty upon binding. |

| Key Metabolite | 6-(4-fluorophenyl)nicotinic acid | Likely inactive; rapid renal excretion. |

References

-

Suzuki-Miyaura Coupling Protocols

-

Pharmacological Applications (COX-2 & CNS)

-

Metabolic Stability

Sources

- 1. benchchem.com [benchchem.com]

- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

A Robust, Validated RP-HPLC Method for Purity Determination of 2-(4-Fluorophenyl)-5-methylpyridine

An Application Note for the Pharmaceutical Sciences

Abstract

This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 2-(4-Fluorophenyl)-5-methylpyridine. This compound is a critical intermediate and building block in the synthesis of various pharmaceutically active compounds and ligands.[1] The method described herein is developed based on a deep understanding of the analyte's physicochemical properties and is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose in research, development, and quality control environments.[2]

Scientific Rationale and Method Development Strategy

The primary objective was to develop a stability-indicating HPLC method capable of separating 2-(4-Fluorophenyl)-5-methylpyridine from its potential process-related impurities and degradation products. The strategic choices behind the method development are rooted in the molecule's chemical structure and properties.

Analyte Physicochemical Properties:

-

Structure: The molecule contains a basic pyridine ring and two aromatic rings (pyridine and fluorophenyl), which are strong chromophores, making UV detection a highly suitable and sensitive choice.

-

Polarity: As a moderately polar compound, 2-(4-Fluorophenyl)-5-methylpyridine is an ideal candidate for reverse-phase chromatography, where it can be effectively retained and separated on a non-polar stationary phase like C18.

-

pKa: The predicted pKa of the pyridine nitrogen is approximately 4.80.[3] This is a critical parameter for method development. To ensure consistent protonation of the analyte and thus achieve sharp, symmetrical peaks and reproducible retention times, the mobile phase pH must be carefully controlled. Operating at a pH at least 1.5-2 units below the pKa (i.e., pH ≤ 3.3) will maintain the analyte in its single, protonated form, preventing peak splitting or broadening that can occur when working near the pKa.

Chromatographic Choices:

-

Column: A modern, high-purity silica-based C18 column was selected. These columns minimize silanol interactions, which can cause peak tailing with basic compounds like pyridine derivatives.

-

Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) was chosen. This approach provides the necessary resolving power to separate early-eluting polar impurities from the main analyte and late-eluting non-polar impurities within a reasonable run time.

-

Aqueous Phase (Mobile Phase A): A phosphate buffer at pH 3.0 was selected to maintain the analyte in a consistent ionic state, as explained above.

-

Organic Phase (Mobile Phase B): Acetonitrile was chosen for its low viscosity and strong elution properties in reverse-phase mode.

-

-

Detection: Based on the aromatic nature of the analyte, a UV detector set at 254 nm was selected to provide high sensitivity for the main peak and expected impurities.

Detailed Experimental Protocol

Instrumentation and Materials

-

Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis Detector. Data acquisition and processing were performed using appropriate chromatography software.

-

Reagents:

-

2-(4-Fluorophenyl)-5-methylpyridine reference standard (≥99.5% purity)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

-

Phosphoric acid (H₃PO₄) (Analytical grade)

-

Water (High-purity, 18.2 MΩ·cm)

-

Chromatographic Conditions

All quantitative parameters for the HPLC analysis are summarized in the table below.

| Parameter | Condition |

| HPLC Column | C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent) |

| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with H₃PO₄ |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 30 minutes |

Preparation of Solutions

-

Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of high-purity water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 2-(4-Fluorophenyl)-5-methylpyridine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 2-(4-Fluorophenyl)-5-methylpyridine sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[4] The validation parameters and acceptance criteria are outlined below.

System Suitability

System suitability testing is essential to ensure the chromatographic system is performing adequately before any analysis is conducted.[5] These tests are performed by injecting the standard solution five or six times.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 1.5 for the main analyte peak |

| Theoretical Plates (N) | N ≥ 5000 for the main analyte peak |

| % RSD of Peak Area | ≤ 1.0% for six replicate injections |

| % RSD of Retention Time | ≤ 1.0% for six replicate injections |

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Protocol: The method's specificity was demonstrated by analyzing a blank (diluent), the reference standard, the sample solution, and a sample subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress). Peak purity of the analyte was assessed using a DAD detector to ensure no co-eluting peaks were present.

-

Causality: This ensures that any peaks observed in the chromatogram for impurity determination are not artifacts or co-eluting components, thereby guaranteeing an accurate purity assessment.

Linearity and Range

-

Protocol: Linearity was established by preparing a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration (e.g., 0.0025 to 0.75 mg/mL). The peak area versus concentration data was plotted, and a linear regression analysis was performed.

-

Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999.

Accuracy (Recovery)

-

Protocol: Accuracy was determined by spiking a known amount of the sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate. The percentage recovery was calculated.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision demonstrates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6]

-

Repeatability (Intra-assay Precision):

-

Protocol: Six separate sample preparations were analyzed on the same day by the same analyst.

-

Acceptance Criteria: % RSD of the purity results should be ≤ 2.0%.

-

-

Intermediate Precision:

-

Protocol: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

-

Acceptance Criteria: The overall % RSD for results from both days should be ≤ 2.0%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve method.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

-

Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

-

-

Justification: This approach provides a statistically sound basis for determining the lowest concentration of the analyte that can be reliably detected and quantified, which is critical for impurity profiling.

Robustness

-

Protocol: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase pH (± 0.2 units)

-

-

Acceptance Criteria: The system suitability parameters must still be met, and the purity results should not be significantly affected by these variations.

Visualization of Workflow

The following diagram illustrates the comprehensive workflow for the HPLC purity analysis of 2-(4-Fluorophenyl)-5-methylpyridine, from initial setup to final validation and reporting.

Caption: Workflow for HPLC Purity Analysis and Method Validation.

Conclusion

The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the purity determination of 2-(4-Fluorophenyl)-5-methylpyridine. The comprehensive validation confirms its reliability and suitability for routine use in quality control and drug development settings. The logical, science-driven approach to method development ensures consistent performance and trustworthy results, adhering to the stringent requirements of the pharmaceutical industry.

References

-

2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Quality Guidelines - ICH . International Council for Harmonisation. Available at: [Link]

-

<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . The United States Pharmacopeial Convention. Available at: [Link]

-

Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate . ResearchGate. Available at: [Link]

-

HPLC Methods for analysis of Pyridine - HELIX Chromatography . HELIX Chromatography. Available at: [Link]

-

ICH and FDA Guidelines for Analytical Method Validation - Lab Manager . Lab Manager. Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . U.S. Food and Drug Administration. Available at: [Link]

-

Method for pyridine amine derivative - Chromatography Forum . Chromatography Forum. Available at: [Link]

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. Available at: [Link]

Sources

- 1. 2-(4-Fluorophenyl)-5-methylpyridine = 95 85237-65-6 [sigmaaldrich.com]

- 2. fda.gov [fda.gov]

- 3. 2-(4-FLUOROPHENYL)-5-METHYLPYRIDINE CAS#: 85237-65-6 [m.chemicalbook.com]

- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 5. usp.org [usp.org]

- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

incorporating 2-(4-Fluorophenyl)-5-methylpyridine into bioactive molecules

Application Note: Strategic Incorporation of 2-(4-Fluorophenyl)-5-methylpyridine into Bioactive Molecules

Abstract

This guide details the strategic application of 2-(4-fluorophenyl)-5-methylpyridine as a high-value pharmacophore in drug discovery. Structurally, this scaffold bridges the gap between simple biaryls and complex heterocyclic kinase inhibitors. The 4-fluorophenyl moiety provides metabolic resistance to para-oxidation, while the 5-methyl group serves as a versatile "chemical handle" for late-stage diversification. This note provides validated protocols for its synthesis via Suzuki-Miyaura coupling and subsequent functionalization into benzylic halides and carboxylic acids, enabling rapid library generation for targets such as mGluR5 , COX-2 , and p38 MAPK .

Strategic Design & Rationale

Pharmacophore Analysis

The 2-arylpyridine motif is a "privileged structure" in medicinal chemistry.[1] The specific substitution pattern of 2-(4-fluorophenyl)-5-methylpyridine offers three distinct advantages:

-

Metabolic Blocking (The Fluorine Effect): The fluorine atom at the para-position of the phenyl ring blocks Cytochrome P450-mediated hydroxylation, significantly extending the half-life (

) compared to the unsubstituted analog. -

Lipophilicity Modulation: The pyridine nitrogen lowers

relative to a biphenyl system, improving aqueous solubility while maintaining aromatic -

Divergent Handle: The 5-methyl group is electronically activated by the pyridine ring, making it susceptible to both radical halogenation and oxidation. This allows the scaffold to serve as a core building block rather than just a terminal group.

Target Applications

-

mGluR5 Antagonists: This molecule is a structural bioisostere of MPEP (2-methyl-6-(phenylethynyl)pyridine), a classic mGluR5 antagonist.[2] Replacing the alkyne linker with a direct biaryl bond improves chemical stability while maintaining receptor occupancy.

-

COX-2 & p38 MAPK Inhibitors: The 4-fluorophenyl group mimics the specific hydrophobic pocket interactions seen in drugs like Celecoxib and SB-203580 .

Visualizing the Scaffold Logic

The following diagram illustrates the "Scaffold Hopping" logic and the synthetic divergence possible from this core intermediate.

Figure 1: Strategic positioning of the scaffold showing bioisosteric relationships and downstream functionalization pathways.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Reaction Type: Suzuki-Miyaura Cross-Coupling Objective: Coupling 2-bromo-5-methylpyridine with 4-fluorophenylboronic acid.

Reagents:

-

2-Bromo-5-methylpyridine (1.0 equiv)

-

4-Fluorophenylboronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) — Chosen for robustness against air/moisture. -

Base:

(2.0 M aq. solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask equipped with a condenser with 2-bromo-5-methylpyridine (10 mmol, 1.72 g) and 4-fluorophenylboronic acid (12 mmol, 1.68 g).

-

Solvent Addition: Add 1,4-Dioxane (40 mL) and stir to dissolve.

-

Base Addition: Add aqueous

(2.0 M, 15 mL). -

Degassing: Sparge the biphasic mixture with nitrogen for 15 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.

-

Catalysis: Add

(0.3 mmol, ~245 mg). -

Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[3]

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

-

Yield Expectation: 85–95% (White to off-white solid).

-

Protocol B: Late-Stage Functionalization (Benzylic Bromination)

Reaction Type: Wohl-Ziegler Reaction Objective: Converting the 5-methyl group to a 5-bromomethyl group for library synthesis.

Reagents:

-

2-(4-Fluorophenyl)-5-methylpyridine (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv) — Recrystallize if yellow/brown.

-

Initiator: AIBN (Azobisisobutyronitrile) (5 mol%)

-

Solvent:

(Classic) or

Step-by-Step Procedure:

-

Dissolve the scaffold (5 mmol) in anhydrous solvent (25 mL).

-

Add NBS (5.25 mmol) and AIBN (0.25 mmol).

-

Heat to reflux (76°C for

or 102°C for -

Observation: The reaction is complete when the dense NBS solid floats to the top as low-density succinimide.

-

Filtration: Cool to 0°C to precipitate succinimide completely. Filter.

-

Concentration: Evaporate solvent to yield the crude benzyl bromide.

-

Note: This intermediate is unstable on silica. Use immediately for alkylation (e.g., reaction with amines/thiols).

-

Analytical Data Summary

| Parameter | Value / Characteristic | Notes |

| Formula | MW: 187.21 g/mol | |

| Appearance | White crystalline solid | MP: 58–59 °C |

| Distinctive methyl singlet | ||

| Deshielded proton adjacent to N | ||

| Typical for fluoro-phenyl | ||

| LogP | ~3.2 | Lipophilic; suitable for CNS penetration |

References

-

Functionalization (Oxidation): Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids. ResearchGate. Available at: [Link]

-

Functionalization (Bromination): N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

Sources

2-(4-Fluorophenyl)-5-methylpyridine as a building block for OLED materials

Application Note: Strategic Ligand Engineering for High-Efficiency OLEDs

Abstract

This guide details the synthesis, complexation, and application of 2-(4-fluorophenyl)-5-methylpyridine (F-MePy) , a critical building block for phosphorescent OLED (PHOLED) materials. While the parent 2-phenylpyridine (ppy) ligand yields standard green emission, the F-MePy derivative introduces a strategic "push-pull" modification. The electron-withdrawing fluorine atom (phenyl ring) stabilizes the HOMO to induce a blue shift, while the methyl group (pyridine ring) enhances solubility and suppresses triplet-triplet annihilation (TTA) without significantly altering the triplet energy. This note provides a validated workflow for synthesizing the ligand, forming the Iridium(III) complex, and integrating it into a device stack.

Introduction: The Logic of Ligand Design

In the development of Iridium(III) phosphors, the F-MePy ligand represents a balanced approach to color tuning and processability.

-

Fluorine Effect (Electronic): Substitution at the para position of the phenyl ring (4-F) withdraws electron density from the metal-coordinated carbon. This stabilizes the Highest Occupied Molecular Orbital (HOMO), widening the HOMO-LUMO gap and shifting emission towards the blue/cyan region ($ \lambda_{em} \approx 490-500 $ nm depending on the ancillary ligand).

-

Methyl Effect (Steric/Physical): Substitution at the meta position of the pyridine ring (5-Me) serves two non-electronic functions:

-

Solubility: It disrupts crystalline packing, making the final complex more soluble in organic solvents (toluene, chlorobenzene) for solution-processed OLEDs.

-

Stability: The steric bulk restricts molecular rotation and reduces self-quenching (aggregation) in the solid state, a common failure mode in planar F-ppy complexes.

-

Material Properties & Safety

| Property | Specification |

| IUPAC Name | 2-(4-Fluorophenyl)-5-methylpyridine |

| CAS No. | Derivative of 2-phenylpyridine class |

| Molecular Weight | 187.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| Purity Requirement | >99.5% (HPLC) for OLED synthesis; Sublimed grade preferred |

Safety Warning: Organoboron compounds and palladium catalysts are used. Handle under inert atmosphere (nitrogen/argon).[1] Fluorinated intermediates may be irritants.

Protocol 1: Ligand Synthesis (Suzuki-Miyaura Coupling)

This protocol utilizes a palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid.[1][2][3]

Reagents:

-

A: 2-Bromo-5-methylpyridine (1.0 eq)

-

B: (4-Fluorophenyl)boronic acid (1.2 eq)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aqueous solution) -

Solvent: THF or 1,2-Dimethoxyethane (DME)

Step-by-Step Methodology:

-

Degassing (Critical): In a Schlenk flask, combine solvent (THF) and 2.0 M

. Sparge with Argon for 30 minutes. Reason: Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) catalyst. -

Reaction Assembly: Add Reagent A and Reagent B to the flask. Add the Pd catalyst last under a counter-flow of Argon.

-

Reflux: Heat the mixture to reflux ($ \approx 70-80^\circ\text{C} $) for 12–18 hours. Monitor by TLC (Silica, Hexane:EtOAc 4:1). The spot for the bromo-pyridine starting material should disappear.

-

Work-up: Cool to room temperature. Extract with Ethyl Acetate ($ 3 \times $). Wash combined organics with brine. Dry over

. -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel).

-

Eluent: Gradient Hexane

5% EtOAc/Hexane. -

Target: The product usually elutes as a white solid.

-